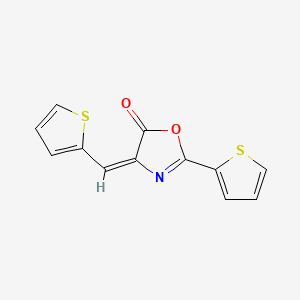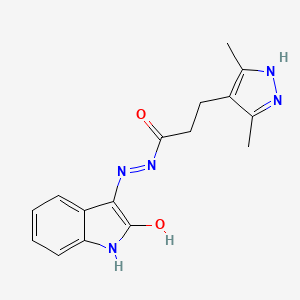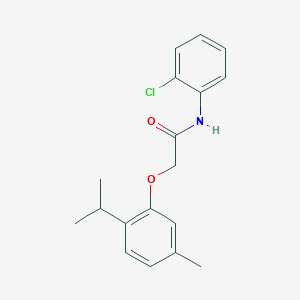
N-(2-methylbenzyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylbenzyl)-3-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTP is a thioamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(2-methylbenzyl)-3-(phenylthio)propanamide is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, which leads to the production of reactive oxygen species and oxidative stress. This can ultimately lead to cell death, particularly in dopaminergic neurons in the substantia nigra region of the brain.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-3-(phenylthio)propanamide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial complex I, and the activation of apoptotic pathways. In addition, N-(2-methylbenzyl)-3-(phenylthio)propanamide has been shown to cause a decrease in dopamine levels in the brain, which is thought to be responsible for the Parkinson's-like symptoms seen in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methylbenzyl)-3-(phenylthio)propanamide in lab experiments is that it has been well-studied and its effects are well-understood. Additionally, N-(2-methylbenzyl)-3-(phenylthio)propanamide is a relatively inexpensive compound that is readily available. However, there are also limitations to using N-(2-methylbenzyl)-3-(phenylthio)propanamide in lab experiments, including the fact that its effects are highly specific to certain cell types and may not be applicable to all research areas.
Direcciones Futuras
There are many potential future directions for research involving N-(2-methylbenzyl)-3-(phenylthio)propanamide, including further studies on its effects on the nervous system, investigations into its anti-tumor properties, and the development of new drugs that target the enzymes inhibited by N-(2-methylbenzyl)-3-(phenylthio)propanamide. Additionally, there is ongoing research into the use of N-(2-methylbenzyl)-3-(phenylthio)propanamide as a model for Parkinson's disease, which could lead to new treatments for this debilitating condition.
Métodos De Síntesis
N-(2-methylbenzyl)-3-(phenylthio)propanamide can be synthesized using a variety of methods, including the reaction of 2-methylbenzylamine with 3-chlorothiophene-2-carbonyl chloride, followed by reduction with lithium aluminum hydride. Other methods involve the use of palladium-catalyzed coupling reactions or the use of amines and thioacids.
Aplicaciones Científicas De Investigación
N-(2-methylbenzyl)-3-(phenylthio)propanamide has been used in a variety of scientific research applications, including studies on the nervous system, cancer research, and drug discovery. In the field of neuroscience, N-(2-methylbenzyl)-3-(phenylthio)propanamide has been used to study the effects of Parkinson's disease on the brain, as it has been shown to cause symptoms similar to those seen in Parkinson's patients. N-(2-methylbenzyl)-3-(phenylthio)propanamide has also been used in cancer research, as it has been shown to have anti-tumor properties. Additionally, N-(2-methylbenzyl)-3-(phenylthio)propanamide has been used in drug discovery, as it has been shown to inhibit the activity of certain enzymes that are involved in the synthesis of various neurotransmitters.
Propiedades
IUPAC Name |
N-[(2-methylphenyl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14-7-5-6-8-15(14)13-18-17(19)11-12-20-16-9-3-2-4-10-16/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUPJUHCFYWQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)-3-(phenylsulfanyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797708.png)

![6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5797725.png)


![methyl (2-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5797748.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
![5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)


![N'-[(4-iodobenzoyl)oxy]-2-(4-methylphenyl)ethanimidamide](/img/structure/B5797784.png)


![1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5797795.png)